REACTION_CXSMILES
|
[CH2:1]([NH:8][S:9](=[O:12])(=O)[OH:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:14]>C1(C)C=CC=CC=1>[CH2:1]([NH:8][S:9]([Cl:14])(=[O:12])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
73 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NS(O)(=O)=O
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Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
540 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is heated to 40°-50° C. for one hour
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
|
refluxed for about 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The cooled mixture is filtered through Celite
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Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the toluene affording the desired product as a liquid
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)NS(=O)(=O)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |